molecular formula C24H22BrN3O3 B299879 5-(4-Bromophenyl)-1-ethyl-1'-prop-2-enylspiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-indole]-2',4,6-trione

5-(4-Bromophenyl)-1-ethyl-1'-prop-2-enylspiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-indole]-2',4,6-trione

Cat. No. B299879
M. Wt: 480.4 g/mol
InChI Key: FCXAHKJGOQUZIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-Bromophenyl)-1-ethyl-1'-prop-2-enylspiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-indole]-2',4,6-trione, also known as BPTI, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. BPTI is a spirocyclic indole derivative that has shown promising results in the treatment of various diseases, including cancer.

Mechanism of Action

5-(4-Bromophenyl)-1-ethyl-1'-prop-2-enylspiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-indole]-2',4,6-trione acts by inhibiting the activity of specific proteins involved in cell proliferation and survival. 5-(4-Bromophenyl)-1-ethyl-1'-prop-2-enylspiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-indole]-2',4,6-trione has been shown to inhibit the activity of the proteasome, a large protein complex that plays a critical role in the degradation of proteins. By inhibiting the proteasome, 5-(4-Bromophenyl)-1-ethyl-1'-prop-2-enylspiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-indole]-2',4,6-trione induces apoptosis in cancer cells and inhibits their growth.
Biochemical and Physiological Effects:
5-(4-Bromophenyl)-1-ethyl-1'-prop-2-enylspiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-indole]-2',4,6-trione has been shown to have several biochemical and physiological effects. Studies have shown that 5-(4-Bromophenyl)-1-ethyl-1'-prop-2-enylspiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-indole]-2',4,6-trione can induce apoptosis in cancer cells by activating the caspase pathway. 5-(4-Bromophenyl)-1-ethyl-1'-prop-2-enylspiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-indole]-2',4,6-trione has also been shown to inhibit the activity of specific enzymes involved in DNA replication and repair, which can lead to cell death.

Advantages and Limitations for Lab Experiments

5-(4-Bromophenyl)-1-ethyl-1'-prop-2-enylspiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-indole]-2',4,6-trione has several advantages for use in lab experiments. It is a relatively stable compound that can be synthesized in large quantities. 5-(4-Bromophenyl)-1-ethyl-1'-prop-2-enylspiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-indole]-2',4,6-trione also has a well-defined mechanism of action, which makes it a useful tool for studying the proteasome and its role in cancer. However, 5-(4-Bromophenyl)-1-ethyl-1'-prop-2-enylspiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-indole]-2',4,6-trione has limitations in terms of its selectivity and specificity. It can inhibit the activity of other proteins besides the proteasome, which can lead to off-target effects.

Future Directions

There are several future directions for research on 5-(4-Bromophenyl)-1-ethyl-1'-prop-2-enylspiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-indole]-2',4,6-trione. One direction is to develop more selective and specific inhibitors of the proteasome that can be used in cancer treatment. Another direction is to study the effects of 5-(4-Bromophenyl)-1-ethyl-1'-prop-2-enylspiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-indole]-2',4,6-trione on other diseases, such as neurodegenerative diseases. Additionally, research can be done to optimize the synthesis of 5-(4-Bromophenyl)-1-ethyl-1'-prop-2-enylspiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-indole]-2',4,6-trione and improve its efficacy and safety for use in humans.
Conclusion:
5-(4-Bromophenyl)-1-ethyl-1'-prop-2-enylspiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-indole]-2',4,6-trione is a promising compound that has shown potential for use in the treatment of cancer. Its well-defined mechanism of action and stability make it a useful tool for studying the proteasome and its role in cancer. However, further research is needed to optimize its efficacy and safety for use in humans and to explore its potential applications in other diseases.

Synthesis Methods

The synthesis of 5-(4-Bromophenyl)-1-ethyl-1'-prop-2-enylspiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-indole]-2',4,6-trione involves several steps, including the condensation of 4-bromobenzaldehyde and ethyl acetoacetate to form 5-(4-bromophenyl)-1-ethyl-2,4-dioxo-3-pentenitrile. This intermediate is then reacted with pyrrole to form the spirocyclic intermediate, which is further reacted with indole-3-carboxaldehyde to form the final product, 5-(4-Bromophenyl)-1-ethyl-1'-prop-2-enylspiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-indole]-2',4,6-trione.

Scientific Research Applications

5-(4-Bromophenyl)-1-ethyl-1'-prop-2-enylspiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-indole]-2',4,6-trione has been extensively studied for its potential applications in the treatment of cancer. Studies have shown that 5-(4-Bromophenyl)-1-ethyl-1'-prop-2-enylspiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-indole]-2',4,6-trione has anticancer properties and can induce apoptosis in cancer cells. 5-(4-Bromophenyl)-1-ethyl-1'-prop-2-enylspiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-indole]-2',4,6-trione has also been shown to inhibit the growth of cancer cells by targeting specific proteins involved in cell proliferation.

properties

Product Name

5-(4-Bromophenyl)-1-ethyl-1'-prop-2-enylspiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-indole]-2',4,6-trione

Molecular Formula

C24H22BrN3O3

Molecular Weight

480.4 g/mol

IUPAC Name

5-(4-bromophenyl)-1-ethyl-1//'-prop-2-enylspiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3//'-indole]-2//',4,6-trione

InChI

InChI=1S/C24H22BrN3O3/c1-3-13-27-18-8-6-5-7-16(18)24(23(27)31)20-19(17(4-2)26-24)21(29)28(22(20)30)15-11-9-14(25)10-12-15/h3,5-12,17,19-20,26H,1,4,13H2,2H3

InChI Key

FCXAHKJGOQUZIQ-UHFFFAOYSA-N

SMILES

CCC1C2C(C(=O)N(C2=O)C3=CC=C(C=C3)Br)C4(N1)C5=CC=CC=C5N(C4=O)CC=C

Canonical SMILES

CCC1C2C(C(=O)N(C2=O)C3=CC=C(C=C3)Br)C4(N1)C5=CC=CC=C5N(C4=O)CC=C

Origin of Product

United States

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